molecular formula C7H8N2O B1322181 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one CAS No. 736990-65-1

1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one

Cat. No. B1322181
M. Wt: 136.15 g/mol
InChI Key: WOELPIAAQNOJDS-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

Prepared similarly to that described in Example 210 using 2-(3-fluoroquinoxalin-5-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (Example 210i; 72 mg, 0.255 mmol), 1-methylcyclopropanamine hydrochloride (54.9 mg, 0.510 mmol, ChemBridge, San Diego, Calif.), and DIPEA (223 μl, 1.275 mmol), heating at 100° C. for 1 h. Purification by silica gel (100% DCM to 4% MeOH/DCM) provided 2434(1-methylcyclopropyl)amino)-quinoxalin-5-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (21% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 0.89 (s, 4H) 1.54 (s, 3H) 2.93 (t, J=6.85 Hz, 2H) 3.46 (td, J=6.85, 2.35 Hz, 2H) 6.99 (br. s., 1H) 7.15 (d, J=1.56 Hz, 1H) 7.37 (t, J=7.82 Hz, 1H) 7.63 (dd, J=8.02, 0.98 Hz, 1H) 8.05 (dd, J=7.63, 1.17 Hz, 1H) 8.33 (s, 2H) 12.89 (br. s., 1H). MS (ESI, pos. ion) m/z: 334.1 (M+1).
Name
2-(3-fluoroquinoxalin-5-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
Quantity
72 mg
Type
reactant
Reaction Step One
Quantity
54.9 mg
Type
reactant
Reaction Step Two
Name
Quantity
223 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC1C=NC2C(N=1)=C([C:12]1[NH:20][C:19]3[CH2:18][CH2:17][NH:16][C:15](=[O:21])[C:14]=3[CH:13]=1)C=CC=2.Cl.CC1(N)CC1.CCN(C(C)C)C(C)C>>[NH:20]1[C:19]2[CH2:18][CH2:17][NH:16][C:15](=[O:21])[C:14]=2[CH:13]=[CH:12]1 |f:1.2|

Inputs

Step One
Name
2-(3-fluoroquinoxalin-5-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
Quantity
72 mg
Type
reactant
Smiles
FC=1C=NC2=CC=CC(=C2N1)C1=CC=2C(NCCC2N1)=O
Step Two
Name
Quantity
54.9 mg
Type
reactant
Smiles
Cl.CC1(CC1)N
Step Three
Name
Quantity
223 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared similarly to that
CUSTOM
Type
CUSTOM
Details
Purification by silica gel (100% DCM to 4% MeOH/DCM)

Outcomes

Product
Name
Type
product
Smiles
N1C=CC=2C(NCCC21)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.